methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate
Description
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is a structurally complex ester featuring multiple functional groups, including a methyl ester, amino, benzoylamino, chloroacetyl, and acrylate moieties. The (2Z) designation indicates the Z-configuration of the double bond in the acrylate group, which influences its stereochemical properties and reactivity.
Properties
Molecular Formula |
C13H13ClN2O4 |
|---|---|
Molecular Weight |
296.70 g/mol |
IUPAC Name |
methyl (E)-2-(N-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)/b10-9+ |
InChI Key |
AWWQWEMOXBRAFA-MDZDMXLPSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\CCl)/O)/C(=N)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(=C(CCl)O)C(=N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate typically involves multiple steps, starting with the preparation of the acrylate backbone. One common method involves the reaction of methyl acrylate with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the chloroacetylated acrylate intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution reaction with benzoylamine to introduce the benzoylamino group. Finally, the amino group is introduced through a reaction with ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate is in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as:
- Anticancer Agents: Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that derivatives can exhibit significant antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics .
- Antimicrobial Agents: The compound has been evaluated for its antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes, thereby exhibiting inhibitory effects on bacterial growth .
Pharmaceutical Development
This compound is also being investigated for its potential use in developing new pharmaceutical formulations. Its reactivity allows it to serve as a precursor in the synthesis of more complex molecules that may have enhanced therapeutic effects.
Mechanism of Action Studies
In vitro studies have been conducted to understand the mechanism of action of this compound and its derivatives. For example:
- Inhibition Studies: Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles .
Data Tables
Case Study 1: Anticancer Activity
A recent study focused on synthesizing derivatives of this compound and evaluating their anticancer properties. The results indicated that specific modifications to the structure significantly enhanced antiproliferative activity against breast cancer cell lines, suggesting potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited substantial inhibitory effects, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with target molecules, thereby modulating their activity. For example, the chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The benzoylamino group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Table 1: Comparison of Availability
Research Findings and Limitations
The discontinuation status across all three esters implies shared challenges, such as:
- Synthetic complexity : Multi-step syntheses or low yields.
- Stability issues : Sensitivity to moisture, heat, or light.
- Regulatory or safety concerns: Potential toxicity of intermediates (e.g., chloroacetyl group).
Biological Activity
Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate (CAS: 1228572-18-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H13ClN2O4
- Molar Mass : 296.71 g/mol
- Structure : The compound consists of a chloroacetyl group attached to an acrylate backbone, incorporating both amino and benzoylamino functionalities.
Biological Activity Overview
This compound has shown promising biological activities, particularly in antimicrobial and anticancer studies. The following sections detail specific findings related to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties.
- Mechanism : The compound's antibacterial activity is believed to stem from its ability to disrupt bacterial cell membrane integrity and inhibit key metabolic pathways.
- Case Study : In vitro testing against various bacterial strains demonstrated that the compound possesses a minimum inhibitory concentration (MIC) significantly lower than commonly used antibiotics, suggesting a potential alternative for treating resistant infections.
Anticancer Properties
The anticancer potential of this compound has been investigated in several cancer cell lines.
- Cell Lines Tested : Studies have utilized human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
-
Findings :
- IC50 Values : The compound exhibited IC50 values in the micromolar range across different cell lines, indicating effective cytotoxicity.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
Research Findings Summary Table
| Biological Activity | Test Subject | Result | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Low MIC values | |
| Anticancer | MCF-7, A549, HCT116 | IC50 in µM range | |
| Apoptosis Induction | Cancer cell lines | Increased ROS levels |
Safety and Toxicology
While the compound shows significant biological activity, safety assessments are crucial for its potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
